Sertraline hydrochloride, cis-(-)-
Overview
Description
Sertraline hydrochloride, commonly known as Sertraline, is an antidepressant medication that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs) . It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also effective in treating hypotension occurring in disorders like neurocardiogenic syncope and idiopathic orthostatic hypotension which is affected by autonomic dysfunction .
Synthesis Analysis
The synthesis of Sertraline involves asymmetric hydrogenation of imine . The process is complex and involves several steps, including the use of metal-catalyzed reactions .Molecular Structure Analysis
Sertraline has a molecular formula of C17H17Cl2N . Its average mass is 306.230 Da and its monoisotopic mass is 305.073792 Da . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .Chemical Reactions Analysis
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). It is known to interact with various other substances, but the specific chemical reactions are complex and beyond the scope of this analysis .Physical And Chemical Properties Analysis
Sertraline has a density of 1.3±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.8±0.4 cm3 and a molar volume of 243.9±5.0 cm3 .Scientific Research Applications
1. Ecotoxicity in Aquatic Environments
Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), has been observed to adversely affect aquatic organisms. Studies have shown that sertraline can harm various freshwater species across different trophic levels. The most sensitive species include Daphnia magna, Pseudokirchneriella subcapitata, and Oncorhynchus mykiss, indicating potential ecological risks in aquatic environments due to sertraline contamination (Minagh et al., 2009). Additional research has found that sertraline hydrochloride can significantly alter the functional expression activities of aquatic microbial communities, impacting pathways like lipid and energy metabolism (Cui et al., 2021).
2. Transdermal Delivery Systems
Sertraline hydrochloride's pharmacokinetic properties make it suitable for transdermal delivery. Research into the development of transdermal films containing sertraline has shown promising results in terms of drug release and skin permeation, which could lead to improved therapeutic efficacy for treatments involving sertraline (Vijaya & Ruckmani, 2011).
3. Molecular Properties and Computational Analysis
The molecular geometry, vibrational spectrum, and other molecular properties of sertraline hydrochloride have been studied using ab initio and density functional computations. This research is crucial for understanding the drug's molecular interactions and can aid in the development of new formulations or compounds (Sagdinc et al., 2007).
4. Micro and Mesoporous Materials for Drug Delivery
The use of porous materials like montmorillonite-K10 and MCM-41 for the delivery of sertraline hydrochloride has been explored. These materials can provide a controlled and efficient release of the drug, potentially reducing unpleasant effects in the gastric tract (Nunes et al., 2007).
5. Anti-Inflammatory Effects
Research indicates that sertraline hydrochloride may have anti-inflammatory properties. A study showed that it could reduce levels of major inflammatory cytokines in mice subjected to chronic stress, suggesting a potential mechanism for its antidepressant effects (Lu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-JSUROZADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline hydrochloride, cis-(-)- | |
CAS RN |
79645-15-1 | |
Record name | Sertraline hydrochloride, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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